

Recent Breakthrough: The Lancilactone C Structure Revision

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Lancilactone A

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In 2023, researchers from Kyoto University achieved the first total synthesis of Lancilactone C. A key outcome of this work was the **revision of its proposed chemical structure** [1] [2] [3].

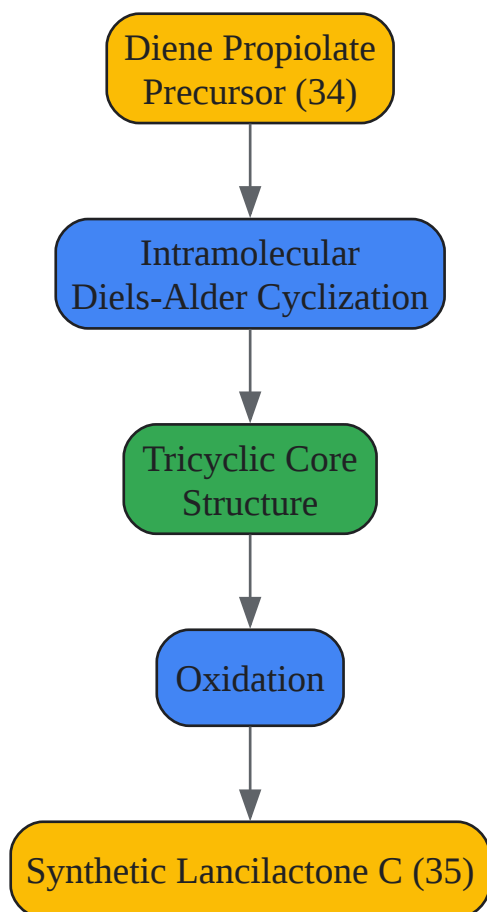
- **Initial Challenge:** The originally proposed structure for Lancilactone C featured a unique unsaturated seven-membered ring that was considered unusual and needed verification [1].
- **Synthetic Solution:** The team developed a novel domino reaction sequence involving a [4+3] cycloaddition, oxidation, Diels-Alder reaction, elimination, and electrocyclization to construct the complex core [1] [4].
- **The Revision:** By comparing their synthetic compound with the natural product, they concluded that the originally proposed structure was incorrect. The successful synthesis allowed them to determine the "true structure" of Lancilactone C [2] [3] [5].

This discovery is fundamental. It means that prior research based on the old structure, including any modification work, likely needs re-evaluation.

Synthetic Methodology and Workflow

The synthetic pathway developed by Tsukano's group is particularly relevant as it provides a route to create Lancilactone C and related compounds for further study. The key step is an **intramolecular Diels-Alder cyclization** [4] [6].

The diagram below outlines the core conceptual workflow of this synthetic approach.



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Bioactivity and Comparison of Lancilactones

The primary interest in these compounds stems from their reported anti-HIV activity. The table below summarizes the key data for Lancilactones A and C based on the search results.

Compound	Biological Activity	Reported Efficacy (EC ₅₀)	Therapeutic Index	Key Structural Feature
Lancilactone A [7] [8]	Isolated compound; specific activity not detailed in results.	Information missing	Information missing	Tricyclic triterpenoid lactone [8]

Compound	Biological Activity	Reported Efficacy (EC ₅₀)	Therapeutic Index	Key Structural Feature
Lancilactone C [3] [7]	Inhibits HIV replication in H9 lymphocytes; non-cytotoxic [3].	1.4 µg/mL [7]	>71.4 [7]	Unique revised tricyclic skeleton with a seven-membered ring [1] [2]

Guidance for Your Technical Support Project

Given the limited specific data on **Lancilactone A** modifications, here are suggestions to build your technical support content:

- **Focus on the Revised Structure:** Any new experimental guide or modification strategy must be based on the **revised structure of Lancilactone C** published in 2023 [1] [2]. This should be the starting point for all future work.
- **Leverage the New Synthesis:** The domino cyclization and Diels-Alder methodology developed by Tsukano's team is a powerful tool [1] [4]. Your guides could explore:
 - **Troubleshooting** this specific reaction sequence (e.g., optimizing yields, managing byproducts).
 - Using this synthesis as a **platform to generate analogs** by varying the precursor structures.
- **Investigate the Biosynthetic Pathway:** The researchers noted that the electrocyclization used in their synthesis likely mirrors the natural biosynthetic pathway [2] [5]. Understanding this pathway could inspire new modification strategies.

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